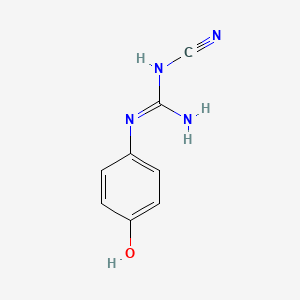
N-Cyano-N''-(4-hydroxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’'-(4-hydroxyphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities, pharmaceuticals, and organocatalysis . This compound is characterized by the presence of a cyano group and a hydroxyphenyl group attached to the guanidine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-(4-hydroxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of cyanamide with an appropriate amine in the presence of a catalyst. For example, scandium (III) triflate can be used as a catalyst under mild conditions in water . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to obtain diverse guanidines .
Industrial Production Methods
Industrial production of guanidines, including N-Cyano-N’'-(4-hydroxyphenyl)guanidine, often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods provide efficient and scalable routes for the production of guanidines.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’'-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-Cyano-N’'-(4-hydroxyphenyl)guanidine include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines .
Aplicaciones Científicas De Investigación
N-Cyano-N’'-(4-hydroxyphenyl)guanidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Cyano-N’'-(4-hydroxyphenyl)guanidine involves its interaction with molecular targets and pathways. For example, substituted cyanoguanidines have been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling . The compound’s ability to form hydrogen bonds and its planarity contribute to its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Cyano-N’'-(4-hydroxyphenyl)guanidine include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): A potent anti-tumor agent.
Pinacidil: An anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist.
Uniqueness
N-Cyano-N’'-(4-hydroxyphenyl)guanidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group and a hydroxyphenyl group allows for diverse applications in various fields .
Propiedades
Número CAS |
138910-31-3 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
1-cyano-2-(4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C8H8N4O/c9-5-11-8(10)12-6-1-3-7(13)4-2-6/h1-4,13H,(H3,10,11,12) |
Clave InChI |
MIPYIOXKNPDVOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C(N)NC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
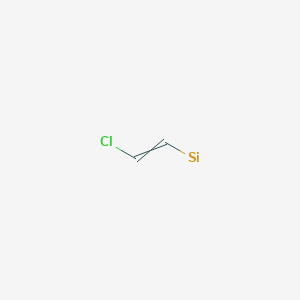
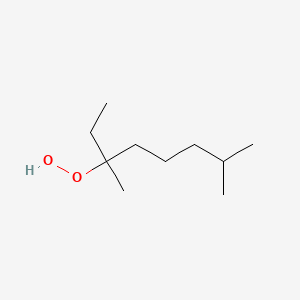
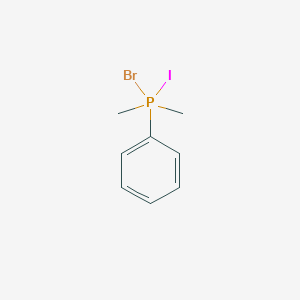
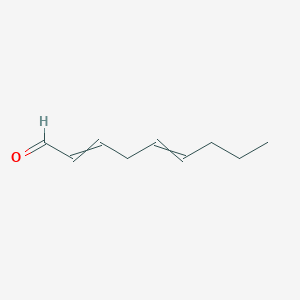
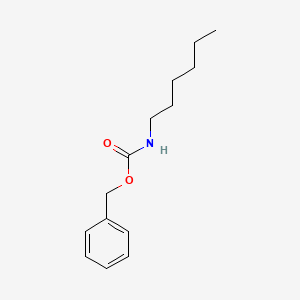

![4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide](/img/structure/B14268143.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
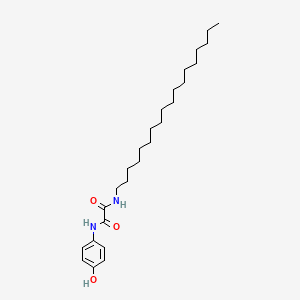
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
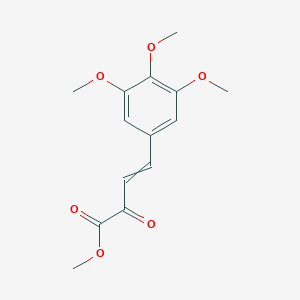
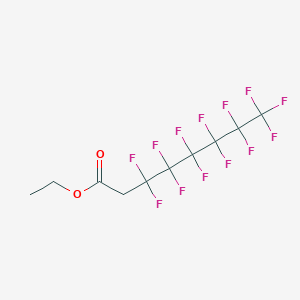
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
